1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the [3+2] cycloaddition of alkynes with diazo compounds, often catalyzed by transition metals .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cyclization reactions. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the heterocyclic core, which is an isoxazole instead of a pyrazole.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives: These compounds contain the bromophenyl group and are used in antimicrobial research.
Uniqueness: 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methoxy groups on the pyrazole ring enhances its versatility in various applications .
Properties
Molecular Formula |
C11H9BrN2O3 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |
InChI Key |
BBAQOKRFHUCEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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